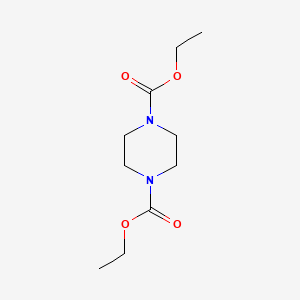

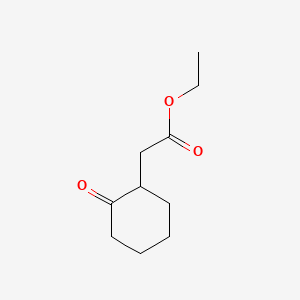

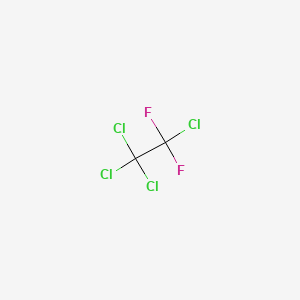

![molecular formula C14H15N3O2 B1359880 4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde CAS No. 1119452-06-0](/img/structure/B1359880.png)

4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

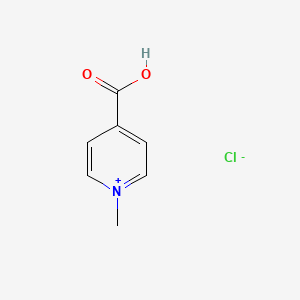

“4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde” is a chemical compound with the molecular formula C14H15N3O2 and a molecular weight of 257.29 . It’s an important intermediate for small molecule anticancer drugs .

Synthesis Analysis

The target compound can be synthesized from commercially available terephthalaldehyde through three steps including acetal reaction, nucleophilic reaction, and hydrolysis reaction .Molecular Structure Analysis

The molecular structure of this compound includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The structure also includes a 1,2,4-oxadiazol ring attached to a benzaldehyde group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 257.29 and a molecular formula of C14H15N3O2 . Other specific physical and chemical properties are not mentioned in the available resources.Aplicaciones Científicas De Investigación

Synthesis and Applications in Anticancer Research

The compound 4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde, due to its structural components, has been explored in scientific research primarily for its potential applications in anticancer drug synthesis. For instance, a derivative of this compound, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, has been identified as a crucial intermediate in the synthesis of small molecule anticancer drugs. The synthesis process from commercially available terephthalaldehyde involves steps like acetal reaction, nucleophilic reaction, and hydrolysis, achieving a high total yield. This highlights the significance of such compounds in the development of new anticancer therapies, aiming to improve the selectivity, efficiency, and safety of these treatments (Zhang et al., 2018).

Role in Heterocyclic Chemistry and Drug Design

The compound and its related derivatives also play a vital role in heterocyclic chemistry, particularly in the synthesis of polycyclic systems that include the 1,2,4-oxadiazole ring. Such systems are synthesized through condensation reactions and have been studied for their biological activities. The prediction of biological activities for these compounds indicates their potential in various pharmaceutical applications, including but not limited to anticancer research (Kharchenko et al., 2008).

Photophysical Properties and Intramolecular Charge Transfer

Further research into derivatives of 4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde, such as those involving carbazole-based D-π-A molecules, has contributed to understanding the photophysical properties and intramolecular charge transfer (ICT) effects. These studies are crucial for the development of compounds with targeted properties for applications in optoelectronics and molecular electronics, showcasing the compound's versatility beyond pharmaceuticals (Altinolcek et al., 2021).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring in its structure is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It’s worth noting that the pyrrolidine ring is a common feature in many bioactive compounds, suggesting that it may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that the compound is a water-soluble aldehyde , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

It is known that the compound is an important intermediate for small molecule anticancer drugs , suggesting that it may have a role in inhibiting cell proliferation or inducing apoptosis in cancer cells.

Propiedades

IUPAC Name |

4-[5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c18-10-11-3-5-12(6-4-11)14-15-13(19-16-14)9-17-7-1-2-8-17/h3-6,10H,1-2,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDPWEKGMUCOJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.